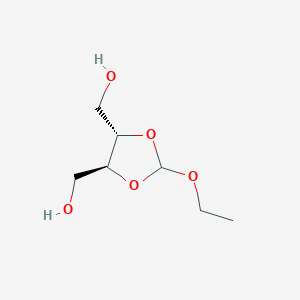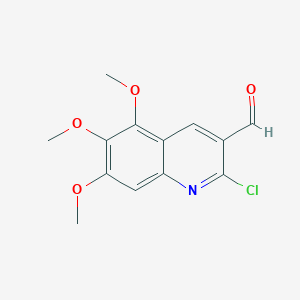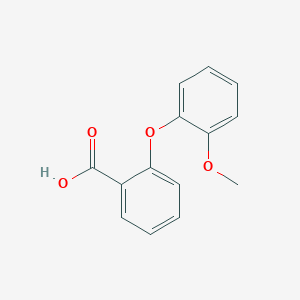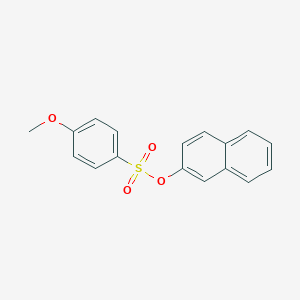![molecular formula C20H23ClN2OS B187363 7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 5086-68-0](/img/structure/B187363.png)
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TBHP and is synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of TBHP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. TBHP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. TBHP has also been shown to inhibit the activity of the proteasome, a cellular complex that plays a role in protein degradation. Additionally, TBHP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
TBHP has been shown to have several biochemical and physiological effects. In vitro studies have shown that TBHP inhibits the growth of cancer cells and reduces inflammation. TBHP has also been shown to induce the expression of genes that play a role in cellular defense against oxidative stress. In vivo studies have shown that TBHP can reduce inflammation in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
TBHP has several advantages for lab experiments. This compound is stable and soluble in organic solvents, which makes it easy to use in experiments. Additionally, TBHP has been shown to have low toxicity in animal models. However, TBHP has some limitations for lab experiments. This compound is not water-soluble, which can make it difficult to use in certain experiments. Additionally, TBHP has a short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for TBHP research. One area of interest is the development of TBHP-based drug delivery systems. TBHP has been shown to penetrate cell membranes, which makes it a promising candidate for drug delivery. Additionally, TBHP has been shown to have anti-cancer properties, so further research is needed to explore its potential as an anti-cancer drug. Another area of interest is the development of TBHP analogs with improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of TBHP and its potential therapeutic applications.
Synthesemethoden
TBHP is synthesized through a multi-step process that involves the reaction of tert-butylamine, 3-chlorobenzaldehyde, and 2-mercaptobenzothiazole. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
TBHP has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. TBHP has also been shown to inhibit the activity of certain enzymes that play a role in the development of diseases such as Alzheimer's and Parkinson's. Additionally, TBHP has been studied for its potential as a drug delivery system due to its ability to penetrate cell membranes.
Eigenschaften
CAS-Nummer |
5086-68-0 |
|---|---|
Produktname |
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Molekularformel |
C20H23ClN2OS |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H23ClN2OS/c1-20(2,3)12-7-8-14-15(10-12)25-19-16(14)18(24)22-17(23-19)11-5-4-6-13(21)9-11/h4-6,9,12,17,23H,7-8,10H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
LJLZIDAFRNZQGN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)











![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
